molecular formula C15H13N3O3S B001322 Oxfendazole CAS No. 53716-50-0

Oxfendazole

Cat. No. B001322
CAS RN: 53716-50-0
M. Wt: 315.3 g/mol
InChI Key: BEZZFPOZAYTVHN-UHFFFAOYSA-N
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Description

Oxfendazole is a broad-spectrum benzimidazole anthelmintic . It is primarily used for protecting livestock against roundworm, strongyles, and pinworms . Oxfendazole is the sulfoxide metabolite of fenbendazole .


Synthesis Analysis

The synthesis of Oxfendazole involves the use of fenbendazole . A simple and efficient method for the synthesis of four impurities, including fenbendazole, has been reported .


Molecular Structure Analysis

Oxfendazole crystallizes in space group P21/c with a = 18.87326(26), b = 10.40333(5), c = 7.25089(5) Å, β = 91.4688 (10)° V = 1423.206(10) Å3, and Z = 4 . The crystal structure consists of stacks of the planar portions of the L-shaped molecules, resulting in layers parallel to the bc-plane .


Chemical Reactions Analysis

Oxfendazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

Oxfendazole has a molecular formula of C15H13N3O3S and a molecular weight of 315.35 . It is a member of the benzimidazole group of anthelmintics .

Scientific Research Applications

  • Oxidative Stress and Tumor Promotion : Oxfendazole at high doses and for long durations can enhance oxidative stress responses in rats, which may contribute to its tumor-promoting potential (Dewa et al., 2009).

  • Antiparasitic Activity : It has shown substantial antiparasitic activity against conditions like neurocysticercosis and intestinal helminths in preclinical studies (Bach et al., 2020).

  • Effectiveness in Livestock : Oxfendazole is 100% effective against parasites like Nematodirus battus in lambs and various nematodes in cattle (Thomas & Reid, 1980; Chalmers, 1978).

  • Gene Expression Changes : Treatment with oxfendazole in rats leads to the up-regulation of detoxifying enzymes and increased gene expressions related to oxidative stress (Dewa et al., 2007).

  • Potential in Human Therapy : Oxfendazole has high efficacy, broad acting potential, and low toxicity against helminths, making it a potential therapeutic option for parasitic infection treatment in humans (Li Qing-zhang, 2004; González et al., 2018).

  • Insecticide Use : It can be used as an insecticide with well-adjusted concentrations due to its low acute toxicity to humans and non-target organisms (Sugeçti & Büyükgüzel, 2018).

  • Safety Concerns : While oxfendazole is effective in treating various parasitic infections, its safety, especially in high doses, has been questioned due to mutagenic effects and embryotoxicity observed in animal studies (El-makawy et al., 2006; Dueger et al., 1999).

  • Pharmacokinetics : The pharmacokinetics of oxfendazole is nonlinear and can be influenced by factors such as food intake. It also mildly affects hemoglobin concentrations after repeated doses (Bach et al., 2021).

Safety And Hazards

Oxfendazole may damage fertility and the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Oxfendazole has gained much interest recently and is being repurposed for human use against tissue-dwelling larval helminths after demonstrating moderate macrofilaricidal activity in vitro against the adult stages of O. volvulus and Onchocerca gutturosa .

properties

IUPAC Name

methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZFPOZAYTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044112
Record name Oxfendazole
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Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Oxfendazole
Source Human Metabolome Database (HMDB)
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Product Name

Oxfendazole

CAS RN

53716-50-0
Record name Oxfendazole
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Record name Oxfendazole [USAN:USP:INN:BAN]
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Record name Oxfendazole
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Record name Oxfendazole
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Record name Oxfendazole
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Record name OXFENDAZOLE
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Record name Oxfendazole
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Melting Point

253 °C
Record name Oxfendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,160
Citations
AE Gonzalez, EE Codd, J Horton… - Expert review of anti …, 2019 - Taylor & Francis
… the safety and efficacy of oxfendazole against both gut and tissue … of efficacy of oxfendazole are consistently demonstrated in … pharmacokinetic data, oxfendazole becomes a promising …
Number of citations: 30 www.tandfonline.com
G An, DJ Murry, K Gajurel, T Bach, G Deye… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… Oxfendazole exhibited significant nonlinear … of oxfendazole is likely due to the dose-dependent decrease in bioavailability that is caused by its low solubility. Oxfendazole was found to …
Number of citations: 34 journals.asm.org
MP Hübner, C Martin, S Specht… - PLoS Neglected …, 2020 - journals.plos.org
… we tested oxfendazole, an anthelmintic shown to be well tolerated in phase 1 clinical trials. In vitro, oxfendazole … In addition, 10 days of oral treatments with oxfendazole inhibited filarial …
Number of citations: 30 journals.plos.org
CM Gavidia, AE Gonzalez, EA Barron… - PLoS neglected …, 2010 - journals.plos.org
… the effects of Oxfendazole alone (an antiparasitic drug used in animals), Oxfendazole plus … needed, as well as studies to evaluate the safety and efficacy of Oxfendazole in humans. …
Number of citations: 48 journals.plos.org
DR Hennessy, E Lacey, RK Prichard… - Journal of Veterinary …, 1985 - Wiley Online Library
… & Prichard (l9bl) demonstrated that the efficacy of oxfendazole (OFZ) against BZresist:uit neniarocles … oxfendazole, orally adniinistered as the coniinercial preparation 'Systaniex' ;it the …
Number of citations: 80 onlinelibrary.wiley.com
RE Blanton, TM Wachira, EE Zeyhle… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… of oxfendazole for the treatment of infection with this parasite, nine infected goats and four sheep were given oxfendazole … This study, however, indicates that oxfendazole is at least as …
Number of citations: 81 journals.asm.org
T Bach, S Galbiati, JK Kennedy, G Deye… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… oxfendazole, the effect of food on oxfendazole pharmacokinetics was also evaluated in the current study. Following consumption of a high-fat meal, the oxfendazole … when oxfendazole …
Number of citations: 14 journals.asm.org
EE Codd, HH Ng, C McFarlane… - … journal of toxicology, 2015 - journals.sagepub.com
… of oxfendazole toxicity to be bone marrow, epididymis, liver, spleen, testis, and thymus. Female rats had greater oxfendazole … Oxfendazole did not exhibit genetic toxicology signals in …
Number of citations: 19 journals.sagepub.com
AE Gonzalez, N Falcon, C Gavidia, HH Garcia… - Veterinary …, 1997 - Wiley Online Library
… Oxfendazole has been shown to be highly effective against porcine … of oxfendazole. Twenty‐four naturally parasitised pigs were divided into four groups and treated with oxfendazole at …
Number of citations: 133 bvajournals.onlinelibrary.wiley.com
AE Gonzalez, C Gavidia, N Falcon, T Bernal… - The American journal …, 2001 - academia.edu
… oxfendazole treatment for pigs as a control measure, 20 pigs with cysticercosis were treated with oxfendazole … Only minute residual scars were detected in the carcasses of oxfendazole-…
Number of citations: 122 www.academia.edu

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